molecular formula C7H4Cl2N2S B155474 2-Amino-4,7-dichlorobenzothiazole CAS No. 1849-70-3

2-Amino-4,7-dichlorobenzothiazole

Cat. No. B155474
CAS RN: 1849-70-3
M. Wt: 219.09 g/mol
InChI Key: SVUNGWGACJPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,7-dichlorobenzothiazole is a derivative of 2-aminothiazole, a heterocyclic compound that contains both nitrogen and sulfur within a ring structure. This compound is part of a broader class of aminothiazoles, which have been identified as having significant biological activities and are used as precursors for the synthesis of various biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. They also serve as intermediates in the synthesis of antibiotics and have been noted for their activity as corrosion inhibitors .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles can be achieved through various methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, with concomitant extrusion of sulfur monoxide . Another method described is a metal-free synthesis starting from aryl isothiocyanates and formamides, which involves decarbonylative aminyl radical formation followed by aminyl radical addition to isothiocyanates and cyclization via sulfur-centered radical intermediates . Additionally, a switchable and scalable C-N coupling protocol has been developed for the synthesis of 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines under transition-metal-free and solvent-free conditions . Moreover, microwave-accelerated solvent-and catalyst-free synthesis methods have been reported for the regioselective aromatic nucleophilic substitution of 2-chlorobenzothiazole with aromatic and aliphatic amines .

Molecular Structure Analysis

X-ray crystallographic studies have been conducted on aminothiazole derivatives, revealing that solid-state structures can form poly chain structures due to the presence of intramolecular hydrogen bonding. Density Functional Theory (DFT) has been used to analyze the optimized geometry, electronic, and spectroscopic properties of these compounds, supporting the experimental XRD parameters. The presence of hydrogen bonding networks in the dimers has been confirmed by FT-IR and thermodynamic studies, which align with XRD results .

Chemical Reactions Analysis

2-Aminothiazoles exhibit a range of chemical reactivity, which is essential for their biological activity. For instance, structure-activity relationship (SAR) studies have shown that certain modifications to the aminothiazole moiety can significantly improve antitubercular activity against Mycobacterium tuberculosis. However, metabolism by human liver microsomes and the development of spontaneous low-level resistance in Mtb have been observed . The reactivity of these compounds has also been explored in the context of their interactions with carboxylic acids, as seen in the molecular cocrystals of 2-amino-5-chlorobenzooxazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazoles have been studied

Scientific Research Applications

  • Pharmaceutical Research

    • Benzothiazoles, including 2-Amino-4,7-dichlorobenzothiazole, can serve as unique and versatile scaffolds for experimental drug design .
    • They have potent and significant pharmacological activities .
    • 2-substitued benzothiazole has emerged in its usage as a core structure in the diversified therapeutically applications .
    • The studies of structure–activity relationship interestingly reveal that change of the structure of substituent group at C-2 position commonly results the change of its bioactivity .
    • Most of the benzothiazole derivatives were reported for their diversified activity viz., antitumor, antitubercular, antimalarial, anticonvulsant, anthelmintic, analgesic, anti-inflammatory, antifungal, a topical carbonic anhydrase inhibitor and an antihypoxic .
  • Synthetic Organic Chemistry

    • 2-Amino-4,7-dichlorobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .
    • NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
  • Chemical Reactions

    • 2-Aminobenzothiazole and its derivatives have been used in a wide range of methodologies for the synthesis .
    • It has been used in the cyclization of suitable substituted aniline with the help of thiocyanogen .
  • Antidiabetic Activity

    • 2-Amino-4,7-dichlorobenzothiazole has been used in the synthesis of a series of compounds that were screened for their antidiabetic activity .
    • The antidiabetic activity was tested on albino rats using the alloxan-induced tail tipping method .
  • Anticancer Activity

    • Compounds derived from 2-Amino-4,7-dichlorobenzothiazole have been used in the synthesis of potential anticancer agents .
    • The anticancer activity was tested by refluxing o-aminophenols with substituted benzoic .
  • Molecular Simulation

    • 2-Amino-4,7-dichlorobenzothiazole can be used in molecular simulations .
    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Safety And Hazards

2-Amino-4,7-dichlorobenzothiazole is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for 2-Amino-4,7-dichlorobenzothiazole are not mentioned in the available literature, benzothiazole derivatives are known to be of interest in the field of medicinal chemistry . They are considered as unique and versatile scaffolds for experimental drug design .

properties

IUPAC Name

4,7-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUNGWGACJPVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365971
Record name 2-Amino-4,7-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4,7-dichlorobenzothiazole

CAS RN

1849-70-3
Record name 4,7-Dichloro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,7-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,7-dichlorobenzothiazole
Reactant of Route 2
2-Amino-4,7-dichlorobenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Amino-4,7-dichlorobenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Amino-4,7-dichlorobenzothiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-4,7-dichlorobenzothiazole
Reactant of Route 6
2-Amino-4,7-dichlorobenzothiazole

Citations

For This Compound
1
Citations
F Piscitelli, C Ballatore, AB Smith III - Bioorganic & medicinal chemistry …, 2010 - Elsevier
A traceless solid supported protocol for the synthesis of 2-aminobenzothiazoles is described, employing resin-bound acyl-isothiocyanate and a series of anilines. Cyclization of the …
Number of citations: 73 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.